"Cyclopropyl(4-methoxyphenyl)methanone" synthesis and characterization
"Cyclopropyl(4-methoxyphenyl)methanone" synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of Cyclopropyl(4-methoxyphenyl)methanone
Introduction
Cyclopropyl(4-methoxyphenyl)methanone, also known as cyclopropyl p-anisyl ketone, is a versatile chemical intermediate whose structural motif—a cyclopropyl ketone tethered to a methoxy-activated phenyl ring—is of significant interest in medicinal chemistry and organic synthesis.[1][2][3] The electron-donating methoxy group activates the aromatic ring for further functionalization, while the strained cyclopropyl group offers unique reactivity and conformational rigidity, making it a valuable scaffold for the development of novel bioactive molecules.
This guide provides a comprehensive overview of the synthesis and characterization of Cyclopropyl(4-methoxyphenyl)methanone, grounded in established chemical principles and detailed experimental protocols. We will explore the mechanistic underpinnings of the primary synthetic route, offer step-by-step procedural guidance, and detail the analytical techniques required to verify the structure and purity of the final product.
Chemical and Physical Properties
A summary of the key properties of Cyclopropyl(4-methoxyphenyl)methanone is provided below for quick reference.
| Property | Value | Source |
| CAS Number | 7152-03-6 | [1][2][4][5] |
| Molecular Formula | C₁₁H₁₂O₂ | [4][6][7] |
| Molecular Weight | 176.21 g/mol | [1][2][4] |
| Appearance | White to light yellow solid | [3] |
| Melting Point | 40-42 °C | [3][4] |
| Boiling Point | 303.9 ± 15.0 °C at 760 mmHg | [4] |
| 94-97 °C at 0.1 mmHg | [3] | |
| Density | 1.1 ± 0.1 g/cm³ | [4] |
| InChIKey | YKZSVEVTRUSPOQ-UHFFFAOYSA-N | [4][6][7] |
Synthesis via Friedel-Crafts Acylation
The most direct and widely employed method for synthesizing Cyclopropyl(4-methoxyphenyl)methanone is the Friedel-Crafts acylation of anisole with cyclopropanecarbonyl chloride.[8] This reaction is a cornerstone of organic chemistry for forming carbon-carbon bonds to an aromatic ring.[9]
Mechanistic Rationale
The reaction proceeds via an electrophilic aromatic substitution mechanism. The key steps are:
-
Generation of the Electrophile: A Lewis acid catalyst, such as aluminum chloride (AlCl₃), coordinates to the chlorine atom of cyclopropanecarbonyl chloride. This polarization weakens the C-Cl bond, facilitating its departure and forming a highly electrophilic acylium ion.[9][10]
-
Electrophilic Attack: The electron-rich anisole ring acts as a nucleophile, attacking the acylium ion. The methoxy group (-OCH₃) is a powerful activating, ortho, para-directing group. The attack predominantly occurs at the para position due to reduced steric hindrance compared to the ortho positions, leading to high regioselectivity.[11][12][13]
-
Rearomatization: The resulting intermediate, a resonance-stabilized carbocation known as a sigma complex, loses a proton to restore the aromaticity of the ring, yielding the final ketone product. The Lewis acid catalyst is regenerated in the process.
Experimental Protocols
The synthesis is a two-stage process: preparation of the acylating agent followed by the acylation reaction itself.
Protocol 1: Synthesis of Cyclopropanecarbonyl Chloride
Causality: Cyclopropanecarbonyl chloride is the required electrophilic precursor for the acylation. It is readily prepared from the corresponding carboxylic acid. Thionyl chloride (SOCl₂) is an excellent chlorinating agent for this transformation because the reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that can be easily removed, driving the reaction to completion and simplifying purification.[14][15]
Materials:
-
Cyclopropanecarboxylic acid
-
Thionyl chloride (SOCl₂)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Distillation apparatus
Procedure:
-
Setup: Equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap (e.g., a bubbler with NaOH solution) to neutralize the evolved HCl and SO₂ gases.
-
Reaction: Charge the flask with cyclopropanecarboxylic acid. Slowly add an excess of thionyl chloride (approx. 1.5-2.0 equivalents) dropwise at room temperature.
-
Heating: After the initial vigorous reaction subsides, gently heat the mixture to reflux (approx. 80 °C) for 1-2 hours, or until the evolution of gas ceases.[14] This ensures the reaction goes to completion.
-
Purification: The product, cyclopropanecarbonyl chloride, can be purified by fractional distillation under reduced pressure to yield a colorless oil.[14] The purity should be confirmed by GC before use.
Trustworthiness: The completion of the reaction is visually confirmed by the cessation of gas evolution. The subsequent distillation provides a purified reagent with a defined boiling point, ensuring its suitability for the next step.
Protocol 2: Friedel-Crafts Acylation of Anisole
Causality: This protocol utilizes a Lewis acid to catalyze the electrophilic substitution. Anhydrous conditions are critical as Lewis acids like AlCl₃ are highly hygroscopic and will be quenched by water, rendering them inactive. The reaction is typically performed in a non-polar solvent like 1,2-dichloroethane (DCE) or dichloromethane (DCM) to dissolve the reactants and facilitate the reaction.[8][16] The order of addition—adding the acyl chloride to the mixture of anisole and catalyst—helps control the exothermic reaction.
Materials:
-
Anisole
-
Cyclopropanecarbonyl chloride (from Protocol 1)
-
Anhydrous aluminum chloride (AlCl₃) or nano CuFe₂O₄[8]
-
Anhydrous 1,2-dichloroethane (DCE) or other suitable solvent
-
Three-neck round-bottom flask with dropping funnel and nitrogen inlet
-
Ice bath
-
Separatory funnel
-
Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Setup: Assemble a dry three-neck flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain an inert atmosphere throughout the reaction.
-
Initial Charge: Charge the flask with anhydrous DCE and anisole (1.0 eq). Cool the mixture in an ice bath to 0-5 °C.
-
Catalyst Addition: Carefully add anhydrous AlCl₃ (1.1-1.2 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
Acyl Chloride Addition: Add a solution of cyclopropanecarbonyl chloride (1.0-1.1 eq) in anhydrous DCE to the dropping funnel. Add this solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0-5 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature for several hours (e.g., 2-4 hours) until completion is confirmed by TLC or GC analysis.
-
Workup: Carefully quench the reaction by pouring it slowly over crushed ice containing concentrated HCl. This hydrolyzes the aluminum complexes and separates the product.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield the final product as a white to off-white solid.[3]
Characterization and Data Analysis
Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized Cyclopropyl(4-methoxyphenyl)methanone.
Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | δ ~7.95 ppm (d, 2H): Aromatic protons ortho to the carbonyl group. δ ~6.95 ppm (d, 2H): Aromatic protons meta to the carbonyl group. δ ~3.85 ppm (s, 3H): Methoxy (-OCH₃) protons. δ ~2.60 ppm (m, 1H): Cyclopropyl methine proton (-CH-). δ ~1.20 ppm (m, 2H) & ~1.00 ppm (m, 2H): Cyclopropyl methylene protons (-CH₂-). |
| ¹³C NMR | δ ~198 ppm: Carbonyl carbon (C=O). δ ~164 ppm: Aromatic carbon attached to the methoxy group. δ ~131 ppm: Aromatic carbons ortho to the carbonyl. δ ~129 ppm: Aromatic carbon attached to the carbonyl. δ ~114 ppm: Aromatic carbons meta to the carbonyl. δ ~55 ppm: Methoxy carbon (-OCH₃). δ ~16 ppm: Cyclopropyl methine carbon (-CH-). δ ~12 ppm: Cyclopropyl methylene carbons (-CH₂-). |
| IR (Infrared) | ~1670-1680 cm⁻¹: Strong, sharp absorption from the C=O stretch (aryl ketone). ~1600, 1510, 1420 cm⁻¹: C=C stretching vibrations of the aromatic ring. ~1260, 1030 cm⁻¹: C-O stretching vibrations of the aryl ether. ~3010-3080 cm⁻¹: C-H stretches of the aromatic and cyclopropyl groups.[7][17][18] |
| MS (Mass Spec) | m/z 176: Molecular ion peak (M⁺). m/z 135: Major fragment corresponding to the [CH₃OC₆H₄CO]⁺ (p-methoxybenzoyl) cation, resulting from the loss of the cyclopropyl radical. This is often the base peak.[19] m/z 107: Fragment from loss of CO from the m/z 135 ion. m/z 77: Phenyl cation fragment. |
Note: NMR chemical shifts (δ) are approximate and can vary based on the solvent used. Data is compiled based on typical values and spectral information available from public databases.[20]
Chromatographic Analysis
-
Thin-Layer Chromatography (TLC): Useful for monitoring the reaction progress. A non-polar eluent system (e.g., 4:1 Hexane:Ethyl Acetate) will show the product with a lower Rf value than the starting material, anisole.
-
Gas Chromatography (GC) / High-Performance Liquid Chromatography (HPLC): These techniques are ideal for determining the final purity of the product. A single, sharp peak indicates a high degree of purity.
Conclusion
The synthesis of Cyclopropyl(4-methoxyphenyl)methanone is reliably achieved through a classic Friedel-Crafts acylation reaction. This guide has detailed a robust, two-protocol procedure, starting from the preparation of the necessary acyl chloride precursor. By understanding the underlying mechanism, researchers can better control the reaction parameters to optimize yield and purity. The provided characterization data serves as a benchmark for validating the successful synthesis of the target compound, ensuring its quality for subsequent applications in research and development.
References
- Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof.
- Cyclopropyl(4-methoxyphenyl)methanone | CAS#:7152-03-6. Chemsrc.
- Chemical Properties of Cyclopropyl 4-methoxyphenyl ketone (CAS 7152-03-6). Cheméo.
- Cyclopropyl 4-methoxyphenyl ketone. Cheméo.
- CYCLOPROPYL(4-METHOXYPHENYL)METHANONE | CAS.
- Cyclopropyl 4-methoxyphenyl ketone synthesis. ChemicalBook.
- PROCESSES FOR THE PREPARATION OF CYCLOPROPANECARBOXYLIC ACID AND DERIVATIVES THEREOF.
- Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acyl
- Cyclopropanecarbonyl Chloride: Synthesis, Properties, and Industrial Applic
- Cyclopropyl 4-methoxyphenyl ketone. NIST WebBook.
- Methanone, cyclopropyl(4-methoxyphenyl)- - Substance Details. US EPA.
- p-Anisoylcyclopropane | C11H12O2 | CID 81580. PubChem - NIH.
- 7152-03-6(Cyclopropyl 4-methoxyphenyl ketone) Product Description. ChemicalBook.
- How anisole reacts with acetyl chloride [CH_(3)COCl] in the presence of anhydrous AlCl_(3)?
- Applications of Friedel–Crafts reactions in total synthesis of n
- Friedel–Crafts acylation reactions using metal triflates in ionic liquid. University of Liverpool.
- Cyclopropyl 4-methoxyphenyl ketone(7152-03-6) 1H NMR spectrum. ChemicalBook.
- Cyclopropyl 4-methoxyphenyl ketone - Mass Spectrum. NIST WebBook.
- cyclopropyl p-methoxyphenyl ketone -
- Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid. MDPI.
- How anisole react with acetyl chloride (CH₃COCl) in the presence of a. askIITians.
- Friedel Craft's reaction of Anisole| Alkylation| Acyl
- What happens when anisole is treated with CH3Clanhydrous class 12 chemistry CBSE. Vedantu.
- A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity. Scirp.org.
- ALCOHOLS, PHENOLS AND ETHERS Two Marks Questions: How anisole... Filo.
- cyclopropyl p-methoxyphenyl ketone - Vapor Phase IR Spectrum. SpectraBase.
Sources
- 1. Cyclopropyl 4-methoxyphenyl ketone (CAS 7152-03-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. p-Anisoylcyclopropane | C11H12O2 | CID 81580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 7152-03-6 CAS MSDS (Cyclopropyl 4-methoxyphenyl ketone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Cyclopropyl(4-methoxyphenyl)methanone | CAS#:7152-03-6 | Chemsrc [chemsrc.com]
- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 6. CYCLOPROPYL(4-METHOXYPHENYL)METHANONE | CAS [matrix-fine-chemicals.com]
- 7. Cyclopropyl 4-methoxyphenyl ketone [webbook.nist.gov]
- 8. Cyclopropyl 4-methoxyphenyl ketone synthesis - chemicalbook [chemicalbook.com]
- 9. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles | MDPI [mdpi.com]
- 11. m.youtube.com [m.youtube.com]
- 12. scirp.org [scirp.org]
- 13. ALCOHOLS, PHENOLS AND ETHERS Two Marks Questions: How anisole reacts wi.. [askfilo.com]
- 14. US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof - Google Patents [patents.google.com]
- 15. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. dev.spectrabase.com [dev.spectrabase.com]
- 18. dev.spectrabase.com [dev.spectrabase.com]
- 19. Cyclopropyl 4-methoxyphenyl ketone [webbook.nist.gov]
- 20. Cyclopropyl 4-methoxyphenyl ketone(7152-03-6) 1H NMR [m.chemicalbook.com]
